Quinaprilat structure-activity relationship
Quinaprilat structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of Quinaprilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent, non-sulfhydryl inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5][6][7][8] Its therapeutic efficacy in managing hypertension and congestive heart failure stems from its specific interaction with ACE, a key zinc metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][9] Understanding the precise structural requirements for this inhibition is critical for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed examination of the structure-activity relationship (SAR) of quinaprilat, summarizing key quantitative and qualitative findings, detailing common experimental methodologies for activity assessment, and illustrating the core signaling pathway and experimental workflows.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12][13] ACE plays a central role by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][11] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic activation, all of which elevate blood pressure.[12] Quinaprilat inhibits ACE, thereby blocking the formation of angiotensin II and reducing its downstream effects.[5][6]
Core Pharmacophore and Structure-Activity Relationship (SAR)
The inhibitory activity of quinaprilat and related compounds is governed by interactions with key residues within the ACE active site. The general pharmacophore for non-sulfhydryl ACE inhibitors includes three crucial binding interactions:
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A terminal carboxylate group that interacts with a positively charged residue (e.g., Arg) on the enzyme.
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A zinc-binding group (the second carboxylate in quinaprilat's diacid structure) that chelates the essential Zn²⁺ ion in the active site.
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Specific stereochemistry and hydrophobic groups that occupy the enzyme's hydrophobic pockets, enhancing binding affinity.
Systematic modifications of the quinaprilat scaffold have elucidated the following key SAR principles, summarized from the foundational work by Klutchko et al. (1986).[10]
SAR of the N-Ring (Isoquinoline Moiety)
The structure and stereochemistry of the heterocyclic N-ring are critical for potency. The tetrahydroisoquinoline-3-carboxylic acid scaffold of quinaprilat provides a rigid conformation that presents the other functional groups optimally for binding.
| Structural Modification | Observation on ACE Inhibitory Activity | Reference |
| Regioisomerism | Moving the carboxylate from the 3-position to the 1-position (tetrahydro-1-isoquinolinecarboxylic acid) leads to a dramatic loss of activity for non-sulfhydryl analogs. | [10] |
| Stereochemistry | The (S,S,S) stereoconfiguration is essential for high-potency inhibition. Other diastereomers exhibit significantly lower activity. | [10] |
SAR of the Zinc-Binding Group and Side Chains
The nature of the group that interacts with the active site zinc ion is a primary determinant of inhibitory class and potency.
| Structural Modification | Observation on ACE Inhibitory Activity | Reference |
| Non-Sulfhydryl (Dicarboxylate) | The diacid form (quinaprilat) is highly potent. The ethyl ester prodrug (quinapril) is inactive until hydrolyzed in vivo. | [9][10] |
| Sulfhydryl Analogs | Introduction of a sulfhydryl (-SH) group as the zinc-binding moiety in the tetrahydro-3-isoquinoline scaffold results in highly potent inhibitors. | [10] |
| Divergence in SAR | A striking divergence is noted for the tetrahydro-1-isoquinoline scaffold: the non-sulfhydryl analogs retain some potency, whereas the corresponding sulfhydryl analogs are essentially inactive. This suggests that the two classes of inhibitors may adopt different binding modes within the ACE active site. | [10] |
Experimental Protocols for ACE Inhibition Assay
The determination of ACE inhibitory activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), is performed using various in vitro assays. Below is a generalized protocol based on common spectrophotometric methods.
Objective: To determine the IC₅₀ value of a test compound (e.g., quinaprilat) against Angiotensin-Converting Enzyme.
Principle: The assay measures the rate of product formation resulting from ACE-catalyzed hydrolysis of a specific substrate. The product can be quantified by spectrophotometry or fluorometry. A common substrate is hippuryl-L-histidyl-L-leucine (HHL), which ACE cleaves into hippuric acid (HA) and His-Leu. The amount of HA produced is proportional to ACE activity.
Materials:
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Angiotensin-Converting Enzyme (from rabbit lung)
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Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
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Buffer: Potassium phosphate buffer with NaCl (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3)
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Test Compound (Inhibitor): Quinaprilat, dissolved in buffer or DMSO
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Stopping Reagent: 1 M HCl
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Extraction Solvent: Ethyl acetate
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Detection Reagent (for colorimetric assays): e.g., Trichloro-triazine (TT) in dioxane
Procedure:
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Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the test inhibitor at various concentrations in the assay buffer.
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Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions:
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Control (100% Activity): 50 µL HHL solution + 20 µL ACE solution + 30 µL Assay Buffer.
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Test (Inhibitor): 50 µL HHL solution + 20 µL ACE solution + 30 µL Test Compound solution (at varying concentrations).
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Blank: 50 µL HHL solution + 50 µL Assay Buffer (no enzyme).
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Pre-incubation: Pre-incubate the ACE enzyme with the test inhibitor (or buffer for control) for 5-10 minutes at 37°C.
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Initiation of Reaction: Start the reaction by adding the HHL substrate to all tubes/wells.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
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Termination of Reaction: Stop the reaction by adding 150 µL of 1 M HCl.
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Extraction of Product: Add 1.0 mL of ethyl acetate to each tube, vortex vigorously to extract the hippuric acid into the organic phase, and centrifuge to separate the layers.
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Quantification:
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UV Spectrophotometry: Transfer a portion of the upper ethyl acetate layer to a quartz cuvette. Evaporate the solvent and redissolve the hippuric acid residue in buffer or water. Measure the absorbance at 228 nm.
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Colorimetric Method: Alternatively, after extraction and evaporation, react the hippuric acid with a colorimetric reagent and measure absorbance at the appropriate wavelength (e.g., 382 nm for the TT method).
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Calculation of Inhibition:
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Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
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Plot the percent inhibition against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
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Conclusion
The structure-activity relationship of quinaprilat is well-defined, highlighting the critical importance of the dicarboxylate system for zinc binding, the specific stereochemistry of the tetrahydroisoquinoline-3-carboxylic acid core for optimal orientation, and hydrophobic side chains for enhanced affinity. Foundational studies have revealed a significant divergence in the SAR between non-sulfhydryl and sulfhydryl inhibitors, suggesting distinct binding interactions within the ACE active site. This detailed understanding continues to guide the development of next-generation antihypertensive agents. The standardized in vitro assays provide a robust framework for evaluating new chemical entities, ensuring that SAR-guided design can be efficiently translated into quantitative measures of inhibitory potency.
References
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